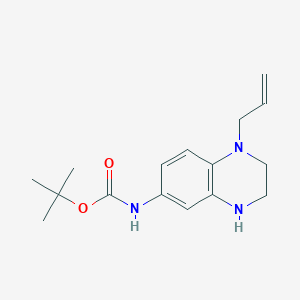

tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate: is a chemical compound with the molecular formula C₁₆H₂₃N₃O₂ and a molecular weight of 289.37 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate typically involves the reaction of quinoxaline derivatives with tert-butyl carbamate under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of quinoxaline N-oxides.

Reduction: Formation of tetrahydroquinoxaline derivatives.

Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors involved in various biological processes . This interaction can lead to the modulation of cellular activities, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison:

- tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate is unique due to its quinoxaline core, which imparts specific biological activities and chemical properties .

- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate has a different core structure, leading to distinct reactivity and applications .

- tert-Butyl (4-ethynylphenyl)carbamate features an ethynyl group, which influences its chemical behavior and potential uses.

Biological Activity

tert-Butyl (1-allyl-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamate is a synthetic organic compound belonging to the carbamate class. Its molecular formula is C16H23N3O2, with a molecular weight of approximately 289.37 g/mol. The compound features a unique structural arrangement that includes a tert-butyl group, an allyl group, and a tetrahydroquinoxaline moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The presence of the carbamate functional group in this compound contributes to its chemical reactivity. It can undergo various reactions typical of carbamates, making it versatile in organic synthesis and medicinal chemistry. The compound's structure is illustrated below:

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the fields of oncology and neurology. The tetrahydroquinoxaline structure is known to interact with various biological targets, including enzymes and receptors involved in neurotransmission.

Potential Anti-Cancer Properties

Research suggests that compounds similar to this compound may have anti-cancer properties. The mechanism of action could involve the inhibition of specific pathways related to tumor growth and metastasis.

Neurological Effects

The compound shows potential for targeting neurodegenerative diseases due to its ability to modulate neurotransmitter systems. It may influence pathways associated with neuroinflammation and oxidative stress.

Research Findings

Recent studies have focused on the interaction of this compound with biological systems. Below are some key findings:

- In Vitro Studies : In vitro assays demonstrated that this compound reduces cell viability in cancer cell lines while promoting apoptosis through caspase activation.

- Neuroprotective Effects : The compound has shown potential neuroprotective effects against amyloid-beta-induced toxicity in astrocyte cultures. It decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when compared to control groups treated with amyloid-beta alone .

- Mechanism of Action : Interaction studies indicated that the compound might inhibit β-secretase activity and reduce amyloid aggregation, which are critical factors in Alzheimer's disease pathology .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate | C15H22N2O2 | Lacks allyl substituent; different nitrogen configuration |

| tert-butyl (1-(4-methoxybenzyl)-1,2,3,4-tetrahydroquinoxalin)carbamate | C17H25N3O2 | Contains a methoxybenzyl group; potential for different biological activity |

| N-(4-carbamimidoylbenzyl)-1-(3-phenylpropanoyl)-L-prolinamide | C19H24N4O2 | Different backbone structure; potential for distinct pharmacological effects |

Case Studies

Several case studies have explored the therapeutic applications of compounds structurally related to this compound:

- Study on Neurodegeneration : In a study investigating neuroprotective agents against Alzheimer's disease models in vitro and in vivo, compounds similar to tert-butyl (1-allyl...) demonstrated reduced neuronal death and improved cognitive function in treated animals .

- Cancer Cell Line Studies : Another study assessed the efficacy of various tetrahydroquinoxaline derivatives against breast cancer cell lines. The results indicated significant cytotoxic effects attributed to apoptosis induction mechanisms.

Properties

Molecular Formula |

C16H23N3O2 |

|---|---|

Molecular Weight |

289.37 g/mol |

IUPAC Name |

tert-butyl N-(1-prop-2-enyl-3,4-dihydro-2H-quinoxalin-6-yl)carbamate |

InChI |

InChI=1S/C16H23N3O2/c1-5-9-19-10-8-17-13-11-12(6-7-14(13)19)18-15(20)21-16(2,3)4/h5-7,11,17H,1,8-10H2,2-4H3,(H,18,20) |

InChI Key |

FWEIEPXNBBLISM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CCN2)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.